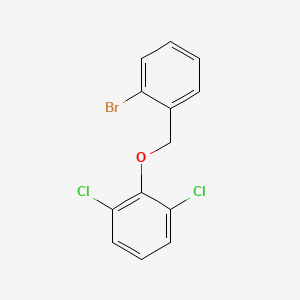

2-Bromobenzyl-(2,6-dichlorophenyl)ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromophenyl)methoxy]-1,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-5-2-1-4-9(10)8-17-13-11(15)6-3-7-12(13)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHPBYBHUPGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=CC=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234673 | |

| Record name | Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309933-99-0 | |

| Record name | Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309933-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-[(2-bromophenyl)methoxy]-1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromobenzyl 2,6 Dichlorophenyl Ether

Direct Etherification Approaches

Direct etherification methods provide the most straightforward routes to the target compound. These can be broadly categorized into classical nucleophilic substitution reactions and modern metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophilic alkoxide or phenoxide ion on an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.orgbyjus.com

For the synthesis of 2-Bromobenzyl-(2,6-dichlorophenyl)ether, this method would involve two primary components:

The Nucleophile : The 2,6-dichlorophenoxide ion, generated by deprotonating 2,6-dichlorophenol (B41786) with a suitable base.

The Electrophile : 2-Bromobenzyl bromide, which features a primary benzylic halide. nih.gov

The reaction mechanism is a concerted process where the phenoxide attacks the benzylic carbon, leading to the displacement of the bromide leaving group. wikipedia.org The use of a primary alkyl halide, such as 2-bromobenzyl bromide, is ideal for the SN2 pathway, as it minimizes competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com The general reaction is of broad scope and remains one of the most popular methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, which can serve as alternatives to the classical Williamson synthesis, particularly when dealing with less reactive precursors.

Ullmann Condensation: The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl ethers. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgnih.gov In the context of the target molecule, a classical Ullmann approach could theoretically couple 2,6-dichlorophenol with 2-bromobenzyl bromide using a copper catalyst. Modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Etherification: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig etherification. This reaction, an extension of the renowned Buchwald-Hartwig amination, couples alcohols or phenols with aryl halides to form ethers. wikipedia.orgorganic-chemistry.org This method is celebrated for its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would involve the reaction of 2,6-dichlorophenol with 2-bromobenzyl bromide in the presence of a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand.

Formation via Benzylation of Substituted Phenols

This strategy focuses specifically on the modification of the phenol (B47542) precursor. The key step is the benzylation of 2,6-dichlorophenol using a 2-bromobenzyl halide. This is fundamentally an application of the Williamson ether synthesis, where the phenoxide is the central reactant.

The process begins with the deprotonation of 2,6-dichlorophenol to generate the corresponding 2,6-dichlorophenoxide anion. The choice of base is critical; a strong base like sodium hydride (NaH) ensures complete and irreversible formation of the phenoxide, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often under phase-transfer catalysis conditions. byjus.com

Once formed, the highly nucleophilic 2,6-dichlorophenoxide attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide. nih.gov The bromide ion is expelled as the leaving group, resulting in the formation of the desired ether linkage and the product, this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield of the target ether requires careful optimization of several reaction parameters. The optimal conditions vary significantly depending on the chosen synthetic methodology.

For Williamson-type synthesis , key variables include:

Base : Strong bases like NaH drive the reaction to completion, while weaker carbonate bases may require higher temperatures or longer reaction times.

Solvent : Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are typically used as they effectively solvate the cation of the phenoxide salt without interfering with the nucleophile. byjus.com

Temperature : Reactions are often heated to between 50-100 °C to ensure a reasonable reaction rate. byjus.com

For Ullmann-type couplings , optimization involves:

Catalyst System : While traditional methods use copper metal, modern systems employ copper(I) salts like CuI with ligands such as phenanthrolines, diamines, or diols to improve solubility and catalytic activity, allowing for lower reaction temperatures (80–110 °C). wikipedia.orgnih.govnih.gov

Base : A weak base like Cs₂CO₃ or K₂CO₃ is typically sufficient. mdpi.com

For Buchwald-Hartwig etherification , the parameters are:

Ligand : The choice of phosphine ligand is paramount and often determines the success of the reaction. Bulky, electron-rich ligands are common. researchgate.net

Palladium Source : Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are frequently used.

Base : Non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ are standard.

The following table summarizes typical conditions for these general etherification strategies.

| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|---|

| Catalyst | None (Stoichiometric Base) | Copper (e.g., CuI, Cu Powder) | Palladium (e.g., Pd(OAc)₂) |

| Ligand | None | Often required for mild conditions (e.g., Phenanthroline, Diols) | Required (e.g., Bulky Phosphines like RuPhos) |

| Base | Strong (NaH) or Weak (K₂CO₃, Cs₂CO₃) | Weak (K₂CO₃, Cs₂CO₃) | Weak (Cs₂CO₃, K₃PO₄) |

| Solvent | Polar Aprotic (DMF, Acetonitrile) | High-Boiling Polar (DMF, Toluene) | Aprotic (Toluene, Dioxane) |

| Temperature | Moderate (50-100 °C) | High (Classic: >160 °C; Modern: 80-130 °C) | Mild to Moderate (Room Temp to 110 °C) |

Green Chemistry Principles and Sustainable Synthesis Routes in the Context of this compound

Applying the principles of green chemistry to the synthesis of this compound involves selecting pathways that enhance efficiency, reduce waste, and minimize hazards.

Catalysis over Stoichiometric Reagents : The catalytic nature of the Ullmann and Buchwald-Hartwig reactions is inherently greener than a process that might require stoichiometric activating reagents. Catalytic routes reduce waste by allowing a small amount of catalyst to facilitate a large number of transformations.

Atom Economy : The primary synthetic routes discussed (Williamson and coupling reactions) are substitution reactions that generally exhibit good atom economy. The main byproduct is an inorganic salt (e.g., NaBr, KBr), which is preferable to more complex organic waste streams.

Energy Efficiency : A significant green advantage of modern catalytic systems, particularly the Buchwald-Hartwig reaction, is the ability to conduct etherifications at lower temperatures compared to the classical Ullmann condensation. wikipedia.orgwikipedia.org This reduces energy consumption. Microwave-assisted synthesis is another technique that can accelerate these reactions, often leading to shorter reaction times and reduced energy use. organic-chemistry.org

By prioritizing catalytic methods, optimizing for lower temperatures, and selecting safer solvents, the synthesis of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Bromobenzyl 2,6 Dichlorophenyl Ether

Nucleophilic Substitution Reactions Involving Aromatic Halogens (Bromine, Chlorine)

Nucleophilic aromatic substitution (SNAAr) on the halogenated aromatic rings of 2-Bromobenzyl-(2,6-dichlorophenyl)ether is generally challenging due to the electron-rich nature of the aryl systems. However, such reactions can be facilitated under specific conditions, particularly when strong nucleophiles or catalysts are employed.

The reactivity of the aromatic halogens towards nucleophilic attack is influenced by the electronic environment of the respective rings. The 2,6-dichloro-substituted phenyl ring is more electron-deficient than the 2-bromobenzyl ring due to the presence of two electron-withdrawing chlorine atoms. This increased electrophilicity makes the carbons bearing the chlorine atoms more susceptible to nucleophilic attack compared to the carbon bearing the bromine atom.

Common nucleophiles for such reactions include alkoxides, amides, and thiolates. The reaction typically proceeds via a Meisenheimer complex intermediate.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Similar Dihalogenated Aromatic Ethers

| Nucleophile | Catalyst/Conditions | Product Type |

| Sodium methoxide | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Methoxy-substituted ether |

| Ammonia/amines | Copper catalyst, high pressure | Amino-substituted ether |

| Sodium thiophenoxide | Palladium or copper catalyst | Thioether derivative |

It is important to note that for SNAr reactions to occur on aryl halides, there is often a requirement for either strong electron-withdrawing groups positioned ortho or para to the leaving group, or the use of forceful reaction conditions. youtube.com

Reactions at the Ether Linkage

The ether linkage in this compound is a point of potential reactivity, primarily involving cleavage or rearrangement reactions.

Ethers are generally stable molecules but can be cleaved under harsh conditions, typically involving strong acids or bases. wikipedia.orgopenstax.org

Acid-Catalyzed Cleavage : Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the C-O bond. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.com Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of this compound, the benzylic carbon is more susceptible to SN1-type cleavage due to the relative stability of the resulting benzyl (B1604629) carbocation. However, an SN2 mechanism is also possible, where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.com Given the steric hindrance from the ortho-substituents on both rings, the reaction likely requires forcing conditions. Cleavage would yield 2-bromobenzyl halide and 2,6-dichlorophenol (B41786), or 2-bromobenzyl alcohol and 1,3-dichloro-2-halobenzene, depending on the specific mechanism and reaction conditions. libretexts.org

Base-Induced Cleavage : Strong bases, such as organolithium reagents, can also cleave ethers, although this is less common for diaryl ethers unless specific activating groups are present. wikipedia.org

While less common for diaryl ethers lacking specific functionalities, rearrangement reactions can be induced under certain conditions. For instance, the Smiles rearrangement could be a possibility if a suitable nucleophilic group is introduced onto one of the aromatic rings, which could then displace the other aryl group intramolecularly.

Electrophilic Aromatic Substitution Pathways on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. youtube.commasterorganicchemistry.com In this compound, both aromatic rings can undergo EAS, with the position of substitution being directed by the existing substituents.

On the 2-Bromobenzyl Ring : The bromine atom is a deactivating but ortho, para-directing group. The benzyloxy group (-OCH2Ar) is also an ortho, para-director and is generally activating. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to the benzyloxy group (positions 3, 5, and the carbon bearing the bromine). However, steric hindrance from the bulky ether linkage and the bromine atom will significantly influence the regioselectivity, likely favoring substitution at the less hindered positions.

On the 2,6-Dichlorophenyl Ring : The two chlorine atoms are deactivating but ortho, para-directing. The ether oxygen is an activating, ortho, para-directing group. The strong deactivating effect of the two chlorine atoms makes this ring less reactive towards EAS compared to the bromobenzyl ring. Substitution would be directed to the positions para to the chlorine atoms (position 4) and ortho to the ether linkage (which are occupied by the chlorine atoms). Therefore, substitution on this ring is highly disfavored.

Common EAS reactions include nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3 or Cl2/AlCl3), sulfonation (using SO3/H2SO4), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid). youtube.commasterorganicchemistry.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) on the 2-Bromobenzyl Ring |

| Nitration | HNO3, H2SO4 | This compound with a nitro group at position 3 or 5 of the bromobenzyl ring. |

| Bromination | Br2, FeBr3 | This compound with an additional bromo group at position 3 or 5 of the bromobenzyl ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | This compound with an acyl group at position 3 or 5 of the bromobenzyl ring. |

Radical Reaction Chemistry of this compound

The benzylic C-H bonds in the methylene (B1212753) bridge of this compound are susceptible to radical reactions, such as radical halogenation. Under UV light or with a radical initiator like AIBN, these hydrogens can be abstracted to form a stabilized benzylic radical. This intermediate can then react with a halogen source to introduce a halogen at the benzylic position.

Furthermore, the aryl halides can participate in radical-nucleophilic substitution (SRN1) reactions, although these are less common than SNAr pathways.

Catalytic Transformations and Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The presence of aryl halides in this compound makes it a suitable substrate for various catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which typically employs a palladium catalyst and a base, is a versatile method for forming biaryl compounds by coupling an organohalide with an organoboron reagent. nih.govnih.gov Both the bromo and chloro substituents can potentially participate in Suzuki-Miyaura coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity could allow for selective coupling at the brominated position under carefully controlled conditions. organic-chemistry.org

Table 3: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Potential Product |

| Arylboronic acid | Pd(PPh3)4, base (e.g., K2CO3, Na2CO3) | Aryl-substituted benzyl-(2,6-dichlorophenyl)ether |

| Alkylboronic acid | Pd catalyst with specialized ligands (e.g., Buchwald or Herrmann-type phosphines), base | Alkyl-substituted benzyl-(2,6-dichlorophenyl)ether |

| Vinylboronic acid | Pd catalyst, base | Vinyl-substituted benzyl-(2,6-dichlorophenyl)ether |

Other cross-coupling reactions such as the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), Buchwald-Hartwig amination (coupling with an amine), and cyanation reactions are also conceivable at the halogenated positions. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.govmdpi.comepa.gov

Mechanistic Studies of this compound Reactions (e.g., Deuterium-labeling experiments)

Detailed mechanistic studies, including deuterium-labeling experiments, specifically for the compound this compound have not been extensively reported in the reviewed scientific literature. However, insights into its potential reactivity can be inferred from the general principles of ether cleavage and the reactivity of related organobromine compounds.

Ethers can undergo cleavage reactions when treated with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction typically proceeds via a nucleophilic substitution pathway (S\N2). In the case of this compound, protonation of the ether oxygen would be the initial step, forming a good leaving group. Subsequently, a nucleophile (e.g., bromide or iodide ion) would attack one of the adjacent carbon atoms. The attack would likely occur at the benzylic carbon due to the relative stability of the benzyl carbocation-like transition state, leading to the formation of 2-bromobenzyl bromide and 2,6-dichlorophenol.

While no specific deuterium-labeling experiments for this ether have been documented, such studies are instrumental in elucidating reaction mechanisms. For instance, in related fields, deuterium (B1214612) labeling has been employed to trace the origin of hydrogen atoms in reduction reactions and to understand rearrangement processes. A study on the samarium(II) iodide-mediated reductive ring-opening of cyclopropanecarboxylates utilized deuterium oxide (D₂O) to achieve high levels of deuterium incorporation, providing clear insights into the reaction pathway. acs.org

Should mechanistic studies on this compound be undertaken, deuterium labeling could be a powerful tool. For example, performing a cleavage reaction in the presence of a deuterated acid (e.g., DBr) could help determine the precise mechanism of bond scission and the fate of the atoms involved.

The following table outlines potential products from a hypothetical acid-catalyzed cleavage reaction, which could be verified through future mechanistic and labeling studies.

| Reactant | Reagent | Potential Products |

| This compound | HBr (excess) | 2-Bromobenzyl bromide, 2,6-Dichlorophenol |

| This compound | HI (excess) | 2-Bromobenzyl iodide, 2,6-Dichlorophenol |

Further research, potentially employing techniques like kinetic isotope effect studies with deuterated analogues of this compound, would be necessary to provide definitive evidence for its reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation of 2 Bromobenzyl 2,6 Dichlorophenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromobenzyl-(2,6-dichlorophenyl)ether provides key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The aromatic protons of the 2-bromobenzyl and 2,6-dichlorophenyl groups, as well as the benzylic methylene (B1212753) protons, are expected to resonate in distinct regions of the spectrum.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the ether linkage. The protons on the 2,6-dichlorophenyl ring are anticipated to be in a different chemical environment compared to those on the 2-bromobenzyl ring. The methylene protons (-CH₂-) of the benzyl (B1604629) group are expected to appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen and the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.3 | s | 2H | -OCH₂- |

| ~7.0-7.6 | m | 7H | Ar-H |

Note: The data in this table is based on predictive models and analysis of structurally similar compounds, as direct experimental data was not available in the searched literature.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum offers insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is characterized by signals from the aromatic carbons and the benzylic methylene carbon.

The carbons directly bonded to the halogens (bromine and chlorine) and the ether oxygen will experience significant shifts in their resonance frequencies. The chemical shifts of the aromatic carbons are influenced by the substitution pattern on both rings. The methylene carbon is expected to resonate in the aliphatic region but will be shifted downfield by the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | -OCH₂- |

| ~115-160 | Ar-C |

Note: The data in this table is based on predictive models and analysis of structurally similar compounds like 1-bromo-2,6-dichlorobenzene and 2,6-dichlorobenzyl methyl ether, as direct experimental data was not available in the searched literature. acs.orgchemicalbook.comchemicalbook.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on the same aromatic ring. Cross-peaks would be observed between adjacent aromatic protons, helping to delineate the spin systems of the 2-bromobenzyl and 2,6-dichlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This technique would be crucial in establishing the ether linkage by showing a correlation between the benzyylic methylene protons and the ipso-carbon of the 2,6-dichlorophenyl ring, as well as with carbons in the 2-bromobenzyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes include:

C-O-C Ether Stretch: A strong, characteristic asymmetric stretching vibration for the ether linkage is anticipated in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the range of 800-600 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the 600-500 cm⁻¹ region.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O-C Asymmetric Stretch |

| ~800-600 | Strong | C-Cl Stretch |

| ~600-500 | Medium | C-Br Stretch |

Note: The data in this table is based on the analysis of structurally similar compounds, as direct experimental data was not available in the searched literature.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings. The C-Cl and C-Br stretches would also be visible, potentially with different relative intensities compared to the FT-IR spectrum. The symmetric C-O-C stretch of the ether linkage might also be observed.

Table 4: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600-1550 | Strong | Aromatic Ring Breathing |

| ~1250-1000 | Medium-Weak | Symmetric C-O-C Stretch |

| ~800-600 | Medium | C-Cl Stretch |

| ~600-500 | Medium | C-Br Stretch |

Note: The data in this table is based on the analysis of structurally similar compounds, as direct experimental data was not available in the searched literature.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a compound, offering insights into its elemental composition and structural motifs.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the presence of bromine and chlorine isotopes results in a characteristic isotopic pattern in the mass spectrum. The major isotopes of bromine are Br and Br, which have a near 1:1 natural abundance, while the major isotopes of chlorine are Cl and Cl, with an approximate 3:1 ratio. libretexts.orgdocbrown.info This leads to a distinctive cluster of peaks for the molecular ion.

The fragmentation of aromatic ethers in mass spectrometry typically involves cleavage of the ether bond. miamioh.edulibretexts.orgscribd.com For this compound, the expected fragmentation would involve the cleavage of the C-O bonds, leading to characteristic fragments.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Predicted Relative Abundance (%) |

| [C₁₃H₉⁷⁹Br³⁵Cl₂O]⁺ | 349.9135 | 100 |

| [C₁₃H₉⁸¹Br³⁵Cl₂O]⁺ | 351.9114 | 97.7 |

| [C₁₃H₉⁷⁹Br³⁵Cl³⁷ClO]⁺ | 351.9105 | 65.0 |

| [C₁₃H₉⁸¹Br³⁵Cl³⁷ClO]⁺ | 353.9085 | 63.5 |

| [C₇H₆⁷⁹Br]⁺ (Bromobenzyl fragment) | 168.9651 | - |

| [C₆H₃³⁵Cl₂O]⁻ (Dichlorophenoxide fragment) | 160.9537 | - |

Note: Predicted relative abundances are based on isotopic distributions. Fragmentation abundances are variable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. oup.comnih.govnih.gov In the analysis of halogenated compounds, GC-MS provides both the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum for confirmation. nih.govresearchgate.net The analysis of halogenated flame retardants, which often include polybrominated diphenyl ethers (PBDEs), by GC-MS is a well-established field. oup.comnih.gov

For this compound, a suitable GC method would involve a capillary column with a non-polar stationary phase, such as DB-5ms, and a temperature program that allows for the elution of this relatively high molecular weight compound. waters.com The mass spectrometer, operating in electron ionization (EI) mode, would generate a fragmentation pattern consistent with the predicted cleavages, allowing for unambiguous identification.

Table 2: Predicted GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Scan Range | 50-500 amu |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.

While no specific crystal structure for this compound is publicly available, data from closely related compounds, such as those containing a 2,6-dichlorophenyl group, can provide a basis for predicting its structural characteristics. researchgate.net Single-crystal X-ray diffraction would unambiguously determine the connectivity of the atoms and the absolute structure of the molecule.

The conformation of diaryl ethers is largely determined by the torsion angles around the C-O-C bonds. In the case of this compound, the steric hindrance from the ortho-substituents (bromine and two chlorine atoms) would significantly influence the relative orientation of the two aromatic rings. It is expected that the rings would adopt a skewed, non-coplanar conformation to minimize steric repulsion. In a related structure, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the 2,6-dichlorophenyl ring is inclined with respect to the other aromatic ring. nih.gov

Table 3: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-O-C Bond Angle | ~118-120° |

| Dihedral Angle (Phenyl-O-C-Phenyl) | ~70-90° |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

The solid-state packing of this compound would be governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. scirp.orgmdpi.comiucr.orgmdpi.comnih.govnih.govnih.gov

Halogen Bonding: Interactions involving the bromine and chlorine atoms are expected. These can include halogen-halogen interactions (Br···Cl) or, more commonly, halogen bonds to other atoms. mdpi.comnih.govnih.gov

Hydrogen Bonding: Weak C-H···O and C-H···Cl hydrogen bonds are likely to be present, contributing to the stability of the crystal lattice. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which are common in the crystal packing of aromatic compounds. aip.orgrsc.orgnih.govlibretexts.org The presence of electron-withdrawing halogen substituents can influence the nature of these interactions.

Table 4: Predicted Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Predicted Contribution (%) |

| H···H | ~30-40 |

| Cl···H/H···Cl | ~20-30 |

| Br···H/H···Br | ~10-20 |

| C···H/H···C | ~5-10 |

| C···C (π-π) | ~5-10 |

| O···H/H···O | ~1-5 |

Computational and Theoretical Investigations of 2 Bromobenzyl 2,6 Dichlorophenyl Ether

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure of a molecule, from which numerous properties can be derived. For a molecule like 2-Bromobenzyl-(2,6-dichlorophenyl)ether, DFT calculations, often using functionals like B3LYP, are foundational for a wide range of theoretical analyses.

Before any properties can be accurately predicted, a precise theoretical structure of the molecule must be obtained. Quantum mechanical geometry optimization is the computational process of finding the most stable arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface.

This process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. For this compound, this would involve determining the precise spatial relationship between the 2-bromobenzyl group and the 2,6-dichlorophenyl ring, including the C-O-C ether linkage angle and the rotational orientation (dihedral angles) of the two aromatic rings relative to each other. The resulting optimized geometry provides critical data on the molecule's fundamental structure.

Table 1: Representative Theoretical Geometric Parameters for Diaryl Ether Structures (Note: The following table is illustrative of typical data obtained from DFT geometry optimizations for related compounds, as specific experimental or calculated data for this compound is not available in the searched literature.)

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-O-C Bond Angle | 115° - 125° | The angle of the central ether linkage. |

| C-Br Bond Length | 1.85 Å - 1.95 Å | The length of the bond between a carbon atom and the bromine atom. |

| C-Cl Bond Length | 1.70 Å - 1.80 Å | The length of the bond between a carbon atom and a chlorine atom. |

Once the molecule's geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Each molecule has a specific number of vibrational modes (3N-6 for non-linear molecules, where N is the number of atoms). nih.gov

Theoretical analysis allows each calculated frequency to be assigned to a specific type of motion, such as C-H stretching, C-C ring breathing, C-O-C ether stretching, or C-Cl and C-Br stretching. nih.govnih.gov Comparing these theoretical frequencies with experimental spectroscopic data is a key method for verifying the calculated structure.

Table 2: Representative Vibrational Mode Assignments (Note: This table illustrates the types of vibrational modes analyzed. Specific frequencies for the title compound are not available.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| Methylene (B1212753) C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of the -CH₂- group. nih.gov |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Stretching of the ether linkage. |

| C-Cl Stretch | 700 - 850 | Stretching of the carbon-chlorine bonds. nih.gov |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted.

This theoretical prediction is invaluable for interpreting experimental NMR spectra. By calculating the chemical shifts for each unique hydrogen and carbon atom in this compound, researchers can assign the signals in an experimental spectrum to their corresponding atoms in the molecular structure. This provides a detailed atom-by-atom verification of the compound's connectivity and electronic environment.

Electronic Structure Analysis

Beyond geometry and vibrations, computational methods are used to explore the electronic landscape of a molecule, which governs its reactivity and optical properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited and is generally associated with higher chemical reactivity. Conversely, a large energy gap implies high kinetic stability. For this compound, calculating the HOMO-LUMO gap provides fundamental insight into its electronic stability and charge transfer potential.

Table 3: Frontier Molecular Orbital Energy Concepts

| Parameter | Description | Implication |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the distribution of charge, revealing electron-rich and electron-poor regions.

MEP maps use a color scale to indicate charge:

Red regions indicate negative electrostatic potential, where electrons are abundant. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen, chlorine, and bromine.

Blue regions indicate positive electrostatic potential, where there is a relative absence of electrons. These areas, typically around hydrogen atoms, are susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative character of the ether oxygen and the halogen atoms, identifying them as potential sites for interaction with electrophiles.

Bonding and Interaction Analysis

A thorough investigation of the bonding and non-covalent interactions within this compound would be crucial for understanding its structural properties and potential reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) would be employed to analyze the electron density topology of this compound. This analysis identifies critical points in the electron density, which in turn define atomic basins and the paths of maximum electron density that link bonded atoms. Key parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) would be calculated to characterize the nature of the chemical bonds. For instance, the sign of the Laplacian of the electron density can help distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

A hypothetical data table for the QTAIM analysis of selected bonds in this compound is presented below.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-Br | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

| C-O (ether) | Data not available | Data not available |

| C-C (aromatic) | Data not available | Data not available |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. An ELF analysis of this compound would reveal the spatial localization of core, bonding, and non-bonding electrons. This method is particularly useful for visualizing covalent bonds and lone pairs, offering a visual representation that aligns with Lewis structures. The ELF basins of attraction and their integrated electron populations would be calculated to provide a quantitative description of electron localization. High ELF values are indicative of strong covalent character or the presence of lone pairs.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis would be utilized to investigate donor-acceptor interactions within the this compound molecule. This method transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. The analysis of the second-order perturbation energies (E(2)) reveals the stabilizing effects of orbital interactions, such as hyperconjugation. These interactions play a significant role in determining the molecule's conformation and reactivity.

A hypothetical data table summarizing key donor-acceptor interactions from an NBO analysis is provided below.

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | Data not available |

| LP (Cl) | σ* (C-C) | Data not available |

| π (C=C) | π* (C=C) | Data not available |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Charge Transfer and Reactivity Descriptors

Understanding the distribution of electronic charge and the inherent reactivity of this compound is fundamental to predicting its chemical behavior.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) Atomic Charges

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for assigning partial atomic charges. While MPA is simpler, NPA is generally considered more robust and less dependent on the basis set used in the calculation. Calculating the atomic charges on each atom of this compound would identify the electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how the molecule might interact with other chemical species.

A hypothetical data table of atomic charges is shown below.

Table 3: Hypothetical Mulliken and Natural Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) | Natural Charge (e) |

| Br | Data not available | Data not available |

| Cl | Data not available | Data not available |

| O | Data not available | Data not available |

| C (attached to Br) | Data not available | Data not available |

| C (attached to Cl) | Data not available | Data not available |

| C (ether linkage) | Data not available | Data not available |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Global and Local Chemical Reactivity Parameters

A suite of global and local chemical reactivity parameters, derived from conceptual Density Functional Theory (DFT), would be calculated to quantify the reactivity of this compound. Global parameters, such as the electrophilicity index (ω), nucleophilicity index (N), chemical hardness (η), and chemical softness (S), provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions (f(r)), pinpoint the specific atomic sites that are most susceptible to electrophilic, nucleophilic, or radical attack.

A hypothetical data table of these reactivity parameters is presented below.

Table 4: Hypothetical Global and Local Reactivity Descriptors for this compound

| Parameter | Value |

| Global Descriptors | |

| Electrophilicity Index (ω) | Data not available |

| Nucleophilicity Index (N) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Local Descriptors (Fukui Functions for selected atoms) | |

| f+(r) (for nucleophilic attack) | Data not available |

| f-(r) (for electrophilic attack) | Data not available |

| f0(r) (for radical attack) | Data not available |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Theoretical Spectroscopic Property Simulations (e.g., TD-DFT for UV-Vis Spectra)

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is highly effective for simulating UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions within the molecule. mdpi.com The process typically begins with the optimization of the molecule's ground-state geometry using a selected functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.gov

Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net The simulations can also be conducted in the presence of a solvent by using a continuum model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic transitions. mdpi.com

The results of these simulations provide a detailed picture of the electronic transitions, including the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a molecule like this compound, the transitions are expected to be primarily of π → π* character, localized on the aromatic rings. The presence of bromine and chlorine substituents, as well as the ether linkage, will influence the energy of these transitions.

An illustrative data table of simulated spectroscopic properties for this compound, based on typical TD-DFT calculation results for similar aromatic compounds, is presented below.

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 275 | 0.08 | HOMO → LUMO |

| S0 → S2 | 230 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 210 | 0.32 | HOMO → LUMO+1 |

Conformational Landscape Exploration via Computational Methods (e.g., Energy Maps)

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The conformational landscape of this molecule is primarily defined by the rotation around the C-O-C ether linkage. Computational methods, such as potential energy surface (PES) scans, are employed to explore this landscape. q-chem.com

A relaxed PES scan involves systematically varying the key dihedral angles that define the molecule's conformation while optimizing the remaining geometrical parameters at each step. joaquinbarroso.com For this compound, the two most important dihedral angles are associated with the rotation of the 2-bromobenzyl and 2,6-dichlorophenyl groups relative to the ether oxygen. By calculating the energy of the molecule at each combination of these angles, a two-dimensional potential energy map can be generated. cdnsciencepub.com

These energy maps reveal the low-energy conformations (local minima) and the energy barriers between them (transition states). uni-muenchen.de The global minimum on this surface represents the most stable conformation of the molecule. For diaryl ethers, non-planar conformations are typically the most stable due to the balance between conjugative effects, which favor planarity, and steric hindrance between the aromatic rings, which disfavors it. cdnsciencepub.com

An example of a potential energy surface scan for a key dihedral angle in a molecule with structural similarities to this compound can provide insight into its conformational preferences. The data below illustrates how the relative energy of the molecule might change with the rotation around one of the C-O bonds.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 1.5 |

| 60 | 0.0 |

| 90 | 1.8 |

| 120 | 3.5 |

| 150 | 4.8 |

| 180 | 5.0 |

Degradation Pathways and Environmental Transformation of 2 Bromobenzyl 2,6 Dichlorophenyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, such as light, water, and oxidation-reduction reactions.

Photolytic Degradation under Various Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The rate and products of photolysis are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil, air). For aromatic ethers containing halogens, photolysis can lead to the cleavage of the carbon-halogen bond or the ether bond. However, no studies specifically documenting the photolytic degradation of 2-bromobenzyl-(2,6-dichlorophenyl)ether under various conditions have been identified.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is pH and temperature-dependent. Ether linkages are generally stable to hydrolysis under neutral environmental conditions. The presence of halogen substituents on the phenyl rings can influence the electronic properties of the ether bond, but specific data on the hydrolytic stability and potential breakdown pathways of this compound are not available in the current body of scientific literature.

Oxidative Degradation Processes

Oxidative degradation in the environment is often mediated by reactive oxygen species, such as hydroxyl radicals. These processes can lead to the hydroxylation of aromatic rings and the cleavage of ether bonds. While this is a plausible degradation pathway for many organic pollutants, no specific research has been published detailing the oxidative degradation of this compound.

Reductive Debromination Mechanisms

Reductive dehalogenation is a key transformation pathway for many halogenated organic compounds, particularly under anaerobic conditions. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, reductive debromination would involve the removal of the bromine atom from the benzyl (B1604629) group. While this is a theoretically possible degradation mechanism, no experimental studies have confirmed or characterized this process for this specific compound.

Identification and Characterization of Transformation Products

The identification of transformation products is a critical step in understanding the environmental fate of a compound. These products may have different toxicological and persistence profiles than the parent compound. Given the lack of studies on the degradation of this compound, no transformation products have been identified or characterized.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Bromobenzyl-(2,6-dichlorophenyl)ether, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, using precursors like 2-bromobenzyl bromide and 2,6-dichlorophenol. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency. Isooctane or toluene-nonane mixtures (as seen in bromodiphenyl ether syntheses) can aid in purification .

- Catalysis : Copper(I) iodide or palladium catalysts improve coupling yields .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from isooctane ensures high purity (>95%) .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. To resolve these:

- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray structures of analogous bromophenyl ethers confirm aryl-ether bond angles (e.g., 120°–125°) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental data .

Basic Question: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Effective for detecting halogenated byproducts (e.g., residual 2-bromobenzyl bromide) using a DB-5MS column and electron ionization .

- HPLC-UV/FLD : Reverse-phase C18 columns with methanol/water gradients separate polar impurities. Limit of detection (LOD) can reach 0.1 µg/mL .

- ICP-MS : Quantifies heavy metal catalysts (e.g., Cu or Pd) to <1 ppm .

Advanced Question: How do steric and electronic effects of the 2,6-dichlorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The 2,6-dichloro substitution creates a rigid, planar structure, reducing accessibility for nucleophiles. This necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

- Electronic Effects : Electron-withdrawing Cl groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic attacks. Hammett constants (σ ≈ 0.23 per Cl) guide solvent/catalyst selection .

Basic Question: What in vitro assays are appropriate for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7). IC values are compared to reference drugs like diclofenac, which shares structural motifs .

- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) via fluorometric kits, leveraging the dichlorophenyl group’s affinity for hydrophobic binding pockets .

Advanced Question: How can structure-activity relationships (SAR) be developed for analogs of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Br with F or CH) and assess changes in bioactivity. For example, 3-pyridinyl urea analogs show enhanced binding to kinase targets .

- QSAR Modeling : Use Molinspiration or Schrodinger suites to correlate logP, polar surface area, and IC values. Data from crystallographic studies (e.g., bond lengths) refine predictive models .

Basic Question: What precautions are critical for handling this compound due to its halogenated structure?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. LC data for similar brominated ethers suggest acute aquatic toxicity .

- Waste Disposal : Halogenated waste must be incinerated with scrubbers to prevent dioxin formation .

Advanced Question: How can computational methods predict environmental persistence and degradation pathways?

Methodological Answer:

- EPI Suite Modeling : Estimate biodegradation (BIOWIN) and bioaccumulation (BCF) factors. The bromine and chlorine substituents increase persistence (t >60 days in water) .

- DFT for Degradation : Simulate hydroxyl radical attacks on the ether linkage. Transition-state analysis identifies preferential cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.